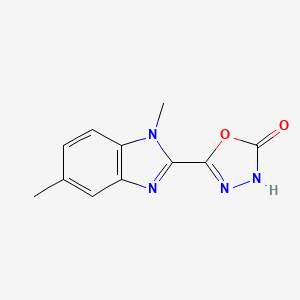
S-Phenyl 4-(1,3-benzoxazol-2-yl)benzene-1-carbothioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate is a compound that belongs to the class of benzothioates, which are known for their diverse applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate typically involves the nucleophilic substitution reaction of acyl chloride with thiol or thiophenol. This reaction can be efficiently carried out under mild conditions and is often characterized by the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like triethylamine . The reaction conditions are generally mild, making the process efficient and yielding high-purity products.
Industrial Production Methods
Industrial production of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent quality and high yield. The process involves stringent control of reaction parameters such as temperature, pressure, and reactant concentrations to optimize the production efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are common, involving reagents like sodium hydroxide or potassium carbonate
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in ethanol
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .
Applications De Recherche Scientifique
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate involves its ability to absorb UV light and generate free radicals, which initiate polymerization reactions. This property makes it an effective photoinitiator in UV-curing processes . Additionally, its interaction with biological targets such as tyrosinase involves binding to the enzyme’s active site, inhibiting its activity and thus reducing melanin production .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzoxazole: Known for its antimicrobial and anticancer properties.
Benzothiazole: Exhibits similar photoinitiation properties but with different absorption spectra.
Thioesters: Commonly used in various industrial applications due to their stability and reactivity.
Uniqueness
S-Phenyl 4-(benzo[d]oxazol-2-yl)benzothioate stands out due to its unique combination of a benzoxazole ring and a benzothioate moiety, which imparts distinct photophysical and chemical properties. Its ability to act as a photoinitiator with extended UV absorption makes it particularly valuable in applications requiring long-wavelength UV light .
Propriétés
Numéro CAS |
62572-77-4 |
|---|---|
Formule moléculaire |
C20H13NO2S |
Poids moléculaire |
331.4 g/mol |
Nom IUPAC |
S-phenyl 4-(1,3-benzoxazol-2-yl)benzenecarbothioate |
InChI |
InChI=1S/C20H13NO2S/c22-20(24-16-6-2-1-3-7-16)15-12-10-14(11-13-15)19-21-17-8-4-5-9-18(17)23-19/h1-13H |
Clé InChI |
MQDDPMUUXPQKMJ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)SC(=O)C2=CC=C(C=C2)C3=NC4=CC=CC=C4O3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


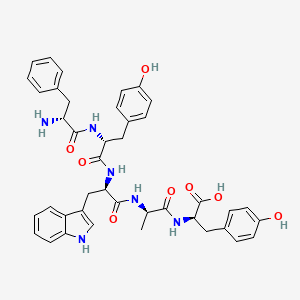
![7-[(3-Amino-1,2,4-thiadiazole-5-sulfonyl)methyl]-5-chloroquinolin-8-ol](/img/structure/B12918335.png)
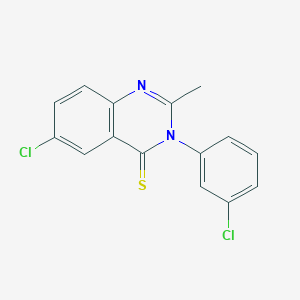
![2-[(4-Methoxybenzene-1-sulfonyl)methyl]-5-nitrofuran](/img/structure/B12918340.png)
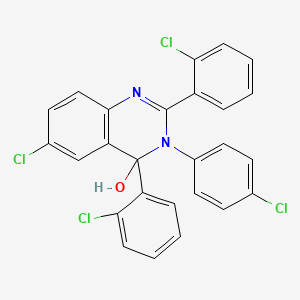
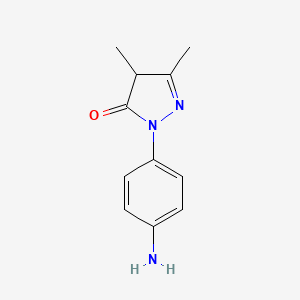
![3,8-Diethyloctahydro-4H-pyrazino[1,2-c]pyrimidin-4-one](/img/structure/B12918366.png)
![5-Amino-2-[(6-oxo-1,6-dihydropyridin-2-yl)amino]pyrimidin-4(3H)-one](/img/structure/B12918376.png)


